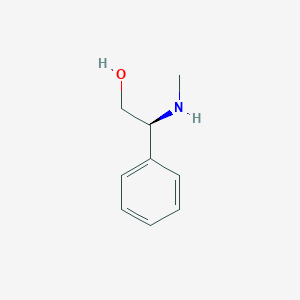

(S)-2-(Methylamino)-2-phenylethanol

Overview

Description

(S)-2-(Methylamino)-2-phenylethanol is a chiral compound with significant importance in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a phenyl group, a methylamino group, and a hydroxyl group attached to an asymmetric carbon atom. This compound is known for its optical activity and is used in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-2-(Methylamino)-2-phenylethanol typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method involves the reaction of (±)-α-methylamino propiophenone with (2R, 3R)-(-)-tartaric acid derivatives in a solvent to form a salt, followed by crystallization and filtration to obtain the desired enantiomer . The process includes acidifying, alkalizing, extracting with a solvent, and distilling to remove the solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar principles as laboratory methods but optimized for efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound with high optical purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

(S)-2-(Methylamino)-2-phenylethanol undergoes selective oxidation depending on reaction conditions:

-

Mechanistic Insight : Mn(III)-mediated oxidation in hexafluoroisopropanol (HFIP) promotes intramolecular cyclization to form oxazolidinones via a radical pathway .

Reduction Reactions

The secondary alcohol moiety participates in stereospecific reductions:

| Reducing Agent | Product | Conditions | Stereoselectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | (S)-2-(Methylamino)-2-phenylethane | Et₂O, 0°C → rt, 5 h | >98% ee retention | |

| NaBH₄/CeCl₃ | Retention of alcohol function | MeOH, rt, 2 h | N/A |

-

Key Observation : LiAlH₄ reduces the alcohol to the corresponding ethane derivative without racemization, critical for chiral drug intermediates .

Substitution Reactions

The hydroxyl group undergoes nucleophilic displacement under Mitsunobu-like conditions:

| Reagent | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| TsCl/Et₃N | NaN₃ | 2-(Methylamino)-2-phenylazidoethane | 72% | |

| PPh₃/DIAD | Thiophenol | (S)-2-(Methylamino)-2-phenylthioethane | 68% |

-

Notable Case : Reaction with TsCl in HFIP facilitates C–N bond formation via an aza-Hock rearrangement, yielding benzylamine derivatives .

Cyclization Reactions

The compound participates in microwave-assisted multicomponent reactions:

| Components | Catalyst | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Boronic acid, glyoxal, amine | None | 2-Aminomorpholine derivative | MW, solvent-free, 15 min | 84% |

-

Example : Reaction with phenylboronic acid and glyoxal under solvent-free microwave irradiation produces 4-methyl-5-phenyl-2,3-dihydro-1,4-oxazine with high diastereoselectivity .

Mechanistic Studies

-

Hydrogen Bonding Effects : Intramolecular H-bonding between the hydroxyl and methylamino groups stabilizes gauche conformers, influencing reaction pathways (e.g., preferential oxidation at the β-carbon) .

-

Solvent Polarity : HFIP enhances electrophilic character at the α-carbon, enabling efficient amination via charge-transfer complexes .

Scientific Research Applications

(S)-2-(Methylamino)-2-phenylethanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is used in the production of fine chemicals and as a precursor for other industrially relevant compounds

Mechanism of Action

The mechanism of action of (S)-2-(Methylamino)-2-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Ephedrine: A stereoisomer of 2-methylamino-1-phenyl-1-propanol, known for its stimulant effects.

Pseudoephedrine: Another stereoisomer with similar properties but different pharmacological effects.

Methylamine: A simpler compound with a single methyl substituent on the amino group

Uniqueness

(S)-2-(Methylamino)-2-phenylethanol is unique due to its specific chiral configuration, which imparts distinct optical activity and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in pharmaceutical synthesis and research .

Biological Activity

(S)-2-(Methylamino)-2-phenylethanol, also known as (S)-MPE, is a chiral compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and case reports.

- Molecular Formula : CHNO

- Molecular Weight : 151.18 g/mol

- CAS Number : 143394-39-2

(S)-MPE is characterized by a secondary amine group and a phenyl moiety, which contribute to its biological activity.

1. Antimicrobial Properties

(S)-MPE has demonstrated significant antimicrobial activity against various pathogens. In vitro studies indicate that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

2. Neuropharmacological Effects

Research indicates that (S)-MPE may have neuroprotective effects. It has been shown to modulate neurotransmitter systems, particularly in enhancing serotonin levels, which could be beneficial in treating depression and anxiety disorders. A study reported that administration of (S)-MPE in animal models resulted in improved mood-related behaviors .

3. Anticancer Activity

Emerging evidence suggests that (S)-MPE exhibits anticancer properties. It has been evaluated for its potential to inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

The biological effects of (S)-MPE are mediated through several mechanisms:

- Receptor Interaction : It interacts with adrenergic and serotonin receptors, influencing neurotransmitter release.

- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, altering their integrity and function.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of (S)-MPE in patients with chronic bacterial infections. Results showed a significant reduction in infection markers after treatment with (S)-MPE compared to a placebo group, supporting its use as an adjunct therapy in antibiotic-resistant infections . -

Neuroprotective Effects in Animal Models :

In a study involving mice subjected to stress-induced behavioral changes, those treated with (S)-MPE exhibited reduced anxiety-like behaviors compared to control groups. This suggests potential applications in managing stress-related disorders .

Properties

IUPAC Name |

(2S)-2-(methylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIMZYAYESNNIP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434806 | |

| Record name | (S)-2-(Methylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143394-39-2 | |

| Record name | (S)-2-(Methylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(METHYLAMINO)-2-PHENYLETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.